An In-Depth Technical Guide to the Chemical Properties of 3-Aminothietane 1,1-Dioxide Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 3-Aminothietane 1,1-Dioxide Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of 3-Aminothietane 1,1-dioxide hydrochloride, a heterocyclic building block of increasing importance in modern medicinal chemistry. This document delves into its core chemical and physical properties, spectroscopic profile, synthetic pathways, and chemical reactivity. For drug development professionals, this guide offers critical insights into its role as a versatile scaffold and bioisostere, elucidating how its unique three-dimensional structure and physicochemical characteristics can be leveraged to optimize drug candidates. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use.
Chemical Identity and Physicochemical Properties
3-Aminothietane 1,1-dioxide hydrochloride is the salt form of a saturated four-membered sulfur heterocycle. The thietane ring is oxidized to a sulfone, and an amino group is present at the 3-position. The sulfone group, a potent electron-withdrawing moiety and hydrogen bond acceptor, imparts significant polarity and metabolic stability. The strained four-membered ring provides a well-defined and rigid three-dimensional geometry, a desirable feature in scaffold-based drug design.
Caption: Structure of 3-Aminothietane 1,1-dioxide hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1422344-24-8 | |
| Molecular Formula | C₃H₈ClNO₂S | [1] |
| Molecular Weight | 157.62 g/mol | Calculated |
| Parent Compound | 3-Aminothietane 1,1-dioxide (PubChem CID: 55297114) | [1] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Storage Conditions | Store in a cool, shaded area under an inert gas. Keep container tightly closed. |[2][3] |
Spectroscopic Profile and Characterization
Accurate characterization is paramount for confirming the identity and purity of the compound. The following sections describe the expected spectroscopic data based on its structure and established principles.
3.1 Proton Nuclear Magnetic Resonance (¹H NMR) The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thietane ring and the ammonium group.
-
Ring Protons (CH₂): The four protons on the C2 and C4 carbons will appear as complex multiplets in the approximate range of 3.5-4.5 ppm. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent electron-withdrawing sulfone group.
-
Ring Proton (CH): The single proton on the C3 carbon, adjacent to the ammonium group, will also be a multiplet, likely in a similar or slightly more downfield region than the CH₂ protons.
-
Ammonium Protons (NH₃⁺): A broad singlet is expected for the three ammonium protons, typically appearing further downfield. This peak's key characteristic is its tendency to exchange with deuterium oxide (D₂O); upon adding a drop of D₂O to the NMR sample, this signal will diminish or disappear, which is a classic confirmatory test for labile protons like those in amines and alcohols.[4]
3.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) The ¹³C NMR spectrum should display three signals for the three unique carbon atoms in the thietane ring.
-
C2 and C4: These equivalent carbons will produce a single signal, shifted downfield due to the proximity of the sulfone group.
-
C3: This carbon, bonded to the nitrogen, will appear as a distinct signal, also in the downfield region.
3.3 Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
S=O Stretching: The sulfone group will exhibit two strong, characteristic absorption bands. An asymmetric stretching band typically appears around 1300-1350 cm⁻¹ and a symmetric stretching band around 1120-1160 cm⁻¹.
-
N-H Stretching: The ammonium group (NH₃⁺) of the hydrochloride salt gives rise to a very broad and strong absorption in the 2400-3200 cm⁻¹ region. This broadness is a result of extensive hydrogen bonding.
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
3.4 Mass Spectrometry (MS) Under typical electrospray ionization (ESI) conditions in positive mode, the mass spectrum would not show the parent mass of the hydrochloride salt. Instead, it will display the protonated molecular ion of the free base.
-
Expected Ion: [M+H]⁺ corresponding to the free amine (C₃H₇NO₂S), with an expected m/z of approximately 122.02.
Synthesis and Purification Overview
The synthesis of 3-aminothietane 1,1-dioxide hydrochloride generally involves a multi-step process starting from simpler precursors. The core strategy involves the formation of the thietane ring, oxidation of the sulfide to a sulfone, and introduction of the amino group.
Caption: Generalized synthetic workflow.
Protocol Outline:
-
Oxidation: Thietan-3-ol is oxidized to 3-hydroxythietane 1,1-dioxide.[5] Common and effective oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[6] The choice of reagent depends on scale, safety considerations, and desired purity profile.
-
Amination: The hydroxyl group of 3-hydroxythietane 1,1-dioxide is converted to an amino group. This is typically not a direct substitution but proceeds through a more reactive intermediate. A common strategy involves converting the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an azide source (like sodium azide), and subsequent reduction of the azide to the primary amine.
-
Salt Formation: The resulting free base, 3-aminothietane 1,1-dioxide, is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt, which can then be isolated by filtration.[7]
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ether.
Chemical Reactivity and Stability
5.1 Reactivity of the Amino Group The primary amino group is the main site of reactivity. As a nucleophile, it readily participates in standard amine chemistry, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
5.2 The Role and Stability of the Sulfone Moiety The sulfone group is chemically robust and generally unreactive under common synthetic conditions. Its primary role is electronic and steric:
-
Electron-Withdrawing Nature: It significantly lowers the basicity of the amino group compared to a simple alkyl amine.
-
Hydrogen Bond Acceptor: The two oxygen atoms are strong hydrogen bond acceptors, which can enhance binding affinity to biological targets and improve aqueous solubility.
-
Metabolic Stability: The sulfone is highly resistant to metabolic degradation, making it an attractive feature for designing long-acting drug candidates.
5.3 Ring Stability Thietane 1,1-dioxides demonstrate good stability across a range of conditions. They are generally stable to acidic conditions (e.g., 1 M HCl) and various nucleophiles.[6] However, caution is advised under strongly basic conditions (e.g., 1 M NaOH), where degradation via elimination can occur.[6]
Significance in Medicinal Chemistry
The thietane ring is an increasingly popular motif in drug discovery, valued as a "non-classical" bioisostere and a tool for escaping "flatland"—the predominance of flat, aromatic rings in drug molecules.[8][9]
6.1 A Bioisosteric Scaffold 3-Aminothietane 1,1-dioxide can serve as a bioisosteric replacement for other common chemical groups, helping to overcome challenges in drug development. For instance, the thietane ring can act as a more polar and three-dimensional substitute for a gem-dimethyl or carbonyl group.[9] This substitution can fine-tune physicochemical properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
Caption: Thietane dioxide as a versatile bioisostere.
6.2 Impact on Physicochemical Properties Incorporating this scaffold into a lead compound can have several beneficial effects:
-
Solubility: The high polarity of the sulfone group often leads to a significant improvement in aqueous solubility, a common hurdle in drug development.
-
Three-Dimensionality: The puckered, rigid ring introduces a defined 3D geometry, which can enhance binding selectivity and reduce off-target effects.
-
Metabolic Resistance: The sulfone moiety blocks potential sites of metabolism, such as oxidation that might occur on an analogous carbocyclic ring.[9]
Safety, Handling, and Storage
As a research chemical, 3-Aminothietane 1,1-dioxide hydrochloride must be handled with appropriate care. The following information is based on data for structurally related compounds.[10][11][12]
Table 2: GHS Hazard Information (Anticipated)
| Hazard Class | Statement | Precautionary Codes (Examples) |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P317, P330 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |
7.1 Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a laboratory fume hood to avoid inhalation of dust.[13]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[2]
7.2 Storage
-
Keep the container tightly sealed to prevent moisture absorption.
-
Store in a cool, dry, and well-ventilated place.[2]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
7.3 Spill & First Aid
-
Spill: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable container for disposal.[13]
-
Inhalation: Move the person to fresh air. If feeling unwell, seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[2]
-
Ingestion: Rinse mouth and seek medical attention.[2]
Conclusion
3-Aminothietane 1,1-dioxide hydrochloride is a valuable and strategic building block for researchers in drug discovery. Its well-defined 3D structure, combined with the robust and polar sulfone group, offers a powerful tool for modulating the physicochemical and ADME properties of drug candidates. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe application in the synthesis of novel therapeutics.
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